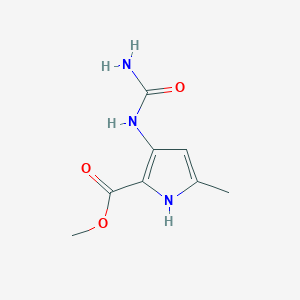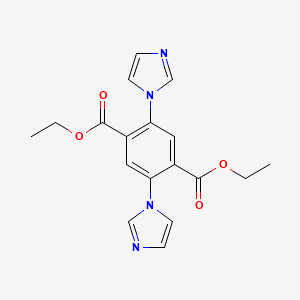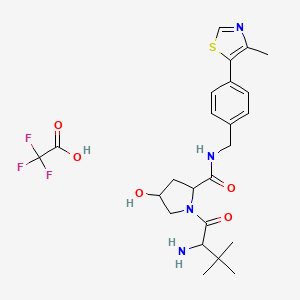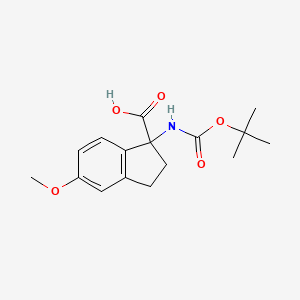![molecular formula C24H30N2O5 B12500290 1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. The compound features a piperidine ring substituted with a benzoyl group and a methoxyphenyl ethyl group, making it a complex molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride.
Piperidine Ring Formation: The benzoyl chloride is then reacted with piperidine to form 1-(3,4-dimethoxybenzoyl)piperidine.
Introduction of the Methoxyphenyl Ethyl Group: The final step involves the reaction of 1-(3,4-dimethoxybenzoyl)piperidine with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 1-(3,4-dimethoxybenzyl)piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Material Science: Utilized in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine: Lacks the methoxyphenyl ethyl group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)ethylamine: Lacks the piperidine and benzoyl moieties, leading to distinct reactivity and applications.
Uniqueness
1-(3,4-Dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H30N2O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30N2O5/c1-29-20-7-4-17(5-8-20)10-13-25-23(27)18-11-14-26(15-12-18)24(28)19-6-9-21(30-2)22(16-19)31-3/h4-9,16,18H,10-15H2,1-3H3,(H,25,27) |
InChI Key |
JOGOEROTNRKJBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-chloro-4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500215.png)



![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)


![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
![1-{2-[2-(2-aminoethoxy)acetamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12500275.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
